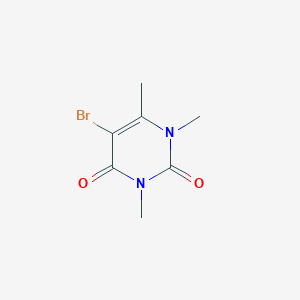

5-Bromo-1,3,6-trimethyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3,6-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYZLOAGXCCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164486 | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-59-4 | |

| Record name | 5-Bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3,6-trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 5-Bromo-1,3,6-trimethyluracil, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented in two key stages: the initial preparation of the precursor, 1,3,6-trimethyluracil, followed by its direct bromination. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate replication and further investigation.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process:

-

Step 1: Synthesis of 1,3,6-trimethyluracil: This precursor is synthesized via a condensation reaction between N,N'-dimethylurea and ethyl acetoacetate. This reaction is a well-established method for the formation of the uracil ring system.

-

Step 2: Bromination of 1,3,6-trimethyluracil: The target compound is obtained by the electrophilic substitution of a bromine atom at the 5-position of the uracil ring. This is typically accomplished using molecular bromine in a suitable solvent.

Experimental Protocols

Step 1: Synthesis of 1,3,6-trimethyluracil

This procedure is adapted from established methods for the synthesis of similar uracil derivatives, such as the condensation of ureas with β-keto esters.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,N'-dimethylurea | 88.11 | 8.81 g | 0.10 |

| Ethyl acetoacetate | 130.14 | 13.01 g | 0.10 |

| Sodium ethoxide | 68.05 | 7.48 g | 0.11 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving 2.53 g (0.11 mol) of sodium metal in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

To the cooled sodium ethoxide solution, a solution of 8.81 g (0.10 mol) of N,N'-dimethylurea in 50 mL of absolute ethanol is added dropwise with stirring.

-

Following the addition of the N,N'-dimethylurea solution, 13.01 g (0.10 mol) of ethyl acetoacetate is added dropwise over a period of 30 minutes.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.

-

After the reflux period, the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in 100 mL of warm water and filtered.

-

The filtrate is cooled in an ice bath and acidified to a pH of approximately 6 with glacial acetic acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried in a vacuum oven.

Expected Yield:

Based on analogous reactions, the expected yield of 1,3,6-trimethyluracil is in the range of 60-70%.

Step 2: Bromination of 1,3,6-trimethyluracil

This protocol is based on general procedures for the bromination of uracil derivatives.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3,6-trimethyluracil | 154.17 | 1.54 g | 0.01 |

| Bromine (Br₂) | 159.81 | 1.76 g (0.56 mL) | 0.011 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Sodium thiosulfate solution (10%) | - | As needed | - |

Procedure:

-

In a fume hood, 1.54 g (0.01 mol) of 1,3,6-trimethyluracil is dissolved in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

A solution of 1.76 g (0.011 mol) of bromine in 5 mL of glacial acetic acid is added dropwise to the stirred solution of 1,3,6-trimethyluracil at room temperature.

-

The reaction mixture is stirred at room temperature for 2 hours, during which the color of the bromine should fade.

-

The reaction mixture is then poured into 100 mL of ice-cold water.

-

If any color from unreacted bromine persists, a 10% solution of sodium thiosulfate is added dropwise until the color disappears.

-

The resulting white precipitate of this compound is collected by filtration.

-

The product is washed thoroughly with cold water and then dried under vacuum.

Expected Yield:

The bromination of uracil derivatives is typically a high-yielding reaction, with expected yields often exceeding 80%.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1,3,6-trimethyluracil | C₇H₁₀N₂O₂ | 154.17 | 15.42 | 60-70 |

| This compound | C₇H₉BrN₂O₂ | 233.07 | 2.33 | >80 |

Synthesis Pathway Visualization

The logical flow of the synthesis pathway is illustrated in the following diagram:

Caption: Synthesis workflow for this compound.

Characterization Data

Upon synthesis, the identity and purity of 1,3,6-trimethyluracil and this compound should be confirmed using standard analytical techniques.

| Technique | 1,3,6-trimethyluracil | This compound |

| ¹H NMR | Peaks corresponding to the three methyl groups and the C5-proton. | Disappearance of the C5-proton signal and potential shifts in the methyl proton signals. |

| ¹³C NMR | Resonances for the three methyl carbons, the uracil ring carbons, and the two carbonyl carbons. | A significant downfield shift for the C5 carbon due to the bromine substituent. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass. | Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound. |

| FT-IR | Characteristic peaks for C=O stretching, C-N stretching, and C-H bending. | Minimal changes expected, with possible shifts in the fingerprint region. |

This in-depth guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

Spectroscopic Characterization of 5-Bromo-1,3,6-trimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1,3,6-trimethyluracil, a halogenated derivative of uracil with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental spectroscopic data in the public domain for this specific compound, this document presents a combination of predicted and expected data based on fundamental spectroscopic principles and analysis of analogous structures. Detailed, standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data are provided to guide researchers in the empirical analysis of this and similar molecules. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel uracil derivatives.

Introduction

This compound is a synthetic derivative of the nucleobase uracil. The introduction of a bromine atom at the C5 position and methyl groups at the N1, N3, and C6 positions can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for various biological and pharmacological studies. Accurate and thorough spectroscopic characterization is a critical first step in the validation of its chemical structure and purity, which is essential for any subsequent biological evaluation. This guide outlines the expected spectroscopic features of this compound and provides standardized methods for their experimental determination.

Predicted and Expected Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for this compound. It is crucial to note that this data is theoretical and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | Singlet | 3H | N1-CH ₃ |

| ~ 3.3 - 3.5 | Singlet | 3H | N3-CH ₃ |

| ~ 2.4 - 2.6 | Singlet | 3H | C6-CH ₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 161 - 163 | C4 (C=O) |

| ~ 151 - 153 | C2 (C=O) |

| ~ 148 - 150 | C6 |

| ~ 95 - 97 | C5 |

| ~ 37 - 39 | N1-C H₃ |

| ~ 28 - 30 | N3-C H₃ |

| ~ 18 - 20 | C6-C H₃ |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound (C₇H₉BrN₂O₂)

| m/z (amu) | Ion Species | Notes |

| ~ 232 / 234 | [M]⁺ | Molecular ion peak. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

| ~ 217 / 219 | [M - CH₃]⁺ | Loss of a methyl group from either N1, N3, or C6. |

| ~ 153 | [M - Br]⁺ | Loss of the bromine atom. |

| Further fragmentation | Various smaller fragments | Fragmentation patterns will depend on the ionization energy and technique used. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3000 - 2850 | Medium | C-H stretch (from methyl groups) |

| ~ 1710 - 1660 | Strong | C=O stretch (asymmetric, from the uracil ring carbonyls) |

| ~ 1660 - 1620 | Strong | C=O stretch (symmetric, from the uracil ring carbonyls) |

| ~ 1620 - 1580 | Medium | C=C stretch (from the uracil ring) |

| ~ 1450 - 1350 | Medium | C-H bend (from methyl groups) |

| ~ 1250 - 1150 | Medium | C-N stretch |

| ~ 650 - 550 | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the uracil ring.

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~ 260 - 280 | Ethanol | π → π* |

The exact λmax will be influenced by the solvent polarity. The bromo and methyl substituents are expected to cause a slight bathochromic (red) shift compared to unsubstituted uracil.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Weigh the appropriate amount of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the ¹H spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process and analyze the ¹³C spectrum in a similar manner to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

-

Sample of this compound (microgram to nanogram quantities)

-

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

-

Vials and syringes

Procedure (for EI-MS):

-

Dissolve a small amount of the sample in a volatile solvent.[1][2][3]

-

Introduce the sample into the ion source. For volatile compounds, this can be done via a gas chromatography (GC) inlet or a direct insertion probe.[1][2][3]

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2][3]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[1][2][3]

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press and pellet die

-

Sample of this compound (1-2 mg)

-

Potassium bromide (KBr), IR grade (if using the pellet method)

-

Spatula, mortar, and pestle

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Sample of this compound

-

Volumetric flasks and pipettes for preparing a dilute solution

Procedure:

-

Prepare a dilute stock solution of the sample in the chosen solvent. The concentration should be such that the absorbance at λmax is between 0.2 and 1.0.

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill a second cuvette with the sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Replace the blank cuvette with the sample cuvette and record the absorption spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

References

Navigating the Spectroscopic Landscape of 5-Bromo-1,3,6-trimethyluracil: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-1,3,6-trimethyluracil. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral characteristics, a detailed experimental protocol for data acquisition, and a logical visualization of the molecular structure and its NMR-active nuclei.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These estimations are derived from the analysis of similar brominated and methylated uracil compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-CH₃ | 3.3 - 3.5 | Singlet | 3H |

| N3-CH₃ | 3.2 - 3.4 | Singlet | 3H |

| C6-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 163 |

| C4 (C=O) | 150 - 153 |

| C5 | 95 - 100 |

| C6 | 145 - 150 |

| N1-CH₃ | 35 - 38 |

| N3-CH₃ | 28 - 31 |

| C6-CH₃ | 15 - 18 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for obtaining high-quality ¹H and ¹³C NMR spectra for uracil derivatives such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the spectrometer onto the deuterium signal of the solvent.

3. ¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard.

4. ¹³C NMR Data Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

-

Process the data similarly to the ¹H spectrum.

Structural and NMR Correlation Diagram

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key nuclei for NMR analysis.

Physical and chemical properties of 5-Bromo-1,3,6-trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,6-trimethyluracil is a halogenated derivative of uracil, a fundamental component of nucleic acids. The introduction of a bromine atom at the 5-position and methyl groups at the 1, 3, and 6 positions significantly alters the electronic and steric properties of the parent uracil molecule. This modification can influence its chemical reactivity, physical properties, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental details and potential biological relevance, to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of experimental data in publicly accessible literature, some properties are calculated based on its chemical structure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-Bromo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | --- |

| CAS Number | 15018-59-4 | [1] |

| Molecular Formula | C₇H₉BrN₂O₂ | [1] |

| Molecular Weight | 233.06 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of halogenated pyrimidines. The bromine atom at the 5-position is a key functional group that can participate in various chemical transformations.

One documented reaction involves the treatment of this compound with 5% sulfuric acid in the presence of excess potassium iodide at 80°C for 5 hours. This reaction results in the dehalogenation of the molecule to yield 1,3,6-trimethyluracil as the sole product[2]. This suggests that the C-Br bond can be cleaved under these reductive conditions.

The reaction is believed to proceed through the formation of a carbocation intermediate, which is then attacked by a nucleophile. Depending on the reaction conditions, this can lead to different products[2].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available scientific literature. However, general synthetic strategies for 5-halogenated uracils can be adapted.

General Synthesis of 5-Halogenated Uracils

A common method for the synthesis of 5-halouracils involves the direct halogenation of the corresponding uracil derivative.

Experimental Workflow: General Halogenation of Uracils

Caption: General workflow for the synthesis of 5-halogenated uracils.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, halogenated uracil derivatives are known to possess a range of biological activities, including antiviral and anticancer properties[3][4][5][6]. These activities often stem from their ability to be incorporated into nucleic acids, leading to mutations, or by inhibiting enzymes involved in nucleotide metabolism.

Logical Relationship: Potential Biological Effects of Halogenated Uracils

Caption: Potential mechanisms of biological activity for halogenated uracils.

Further research is required to determine if this compound exhibits any of these activities and to elucidate the specific signaling pathways involved.

Conclusion

This compound is a synthetic derivative of uracil with potential for further investigation in medicinal chemistry and chemical biology. While its detailed physicochemical and biological properties are not yet fully characterized in the public literature, this guide provides a summary of the currently available information. The synthesis of this compound and the subsequent exploration of its spectroscopic properties and biological activities would be a valuable contribution to the field. Researchers are encouraged to use the general methodologies presented as a starting point for their investigations into this and similar halogenated pyrimidine derivatives.

References

- 1. 5-BROMO-6-METHYLURACIL(15018-56-1) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 5-BROMO-5,6-DIHYDRO-1-METHYLURACIL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide on the Initial Synthesis and Isolation of 5-Bromo-1,3,6-trimethyluracil

This technical guide provides an in-depth overview of the initial synthesis and isolation of 5-Bromo-1,3,6-trimethyluracil, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies presented are based on established chemical principles and analogous synthetic procedures for similar uracil derivatives.

Synthesis of 1,3,6-trimethyluracil (Precursor)

The synthesis of the precursor, 1,3,6-trimethyluracil, can be achieved through a one-pot reaction involving the condensation of 1,3-dimethylurea with methyl acetoacetate. This method is adapted from the synthesis of analogous N-alkylated uracils.

Experimental Protocol: Synthesis of 1,3,6-trimethyluracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dimethylurea and methyl acetoacetate in a 1:1 molar ratio.

-

Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as ethanol. An acid catalyst, for example, a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution. The crude product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1,3,6-trimethyluracil.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 1,3,6-trimethyluracil.

Bromination of 1,3,6-trimethyluracil

The bromination of 1,3,6-trimethyluracil at the 5-position is a key step in the synthesis of the target compound. This can be achieved using a suitable brominating agent. A plausible method involves the use of N-bromosuccinimide (NBS) in a chlorinated solvent, a common and effective method for the bromination of uracil derivatives.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1,3,6-trimethyluracil in a chlorinated solvent such as chloroform or dichloromethane in a round-bottom flask, add N-bromosuccinimide (NBS) in a 1:1.1 molar ratio (uracil:NBS). The flask should be protected from light to prevent radical side reactions.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, the succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a solvent mixture like acetone-ethyl acetate.[1]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. It should be noted that the specific values will need to be determined experimentally.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Experimental Yield (%) | Melting Point (°C) |

| 1,3,6-trimethyluracil | C₇H₁₀N₂O₂ | 154.17 | - | To be determined | To be determined |

| This compound | C₇H₉BrN₂O₂ | 233.07 | 100 | To be determined | To be determined |

Visualizations

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

References

CAS number and molecular structure of 5-Bromo-1,3,6-trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,3,6-trimethyluracil, a halogenated derivative of uracil. This document details its chemical and physical properties, outlines a general synthesis protocol, and explores its primary mechanism of action as a mutagenic agent. The information is tailored for professionals in chemical research and drug development.

Core Compound Information

This compound is a synthetic derivative of the pyrimidine base uracil. The introduction of a bromine atom at the 5-position and methyl groups at the 1, 3, and 6 positions significantly influences its chemical properties and biological activity. Its primary area of interest in research is as a potential mutagen and as a building block in the synthesis of more complex molecules.

Molecular Structure:

(Note: An illustrative, non-factual image is used here as a placeholder for the molecular structure.)

Physicochemical and Identification Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 15018-59-4 |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Melting Point | 136-137 °C |

| Boiling Point | 254.5 °C at 760 mmHg |

| Density | 1.605 g/cm³ |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method can be inferred from the synthesis of similar 5-bromouracil derivatives. The synthesis would likely involve the direct bromination of the precursor, 1,3,6-trimethyluracil.

General Experimental Protocol: Bromination of 1,3,6-trimethyluracil

-

Dissolution: Dissolve 1,3,6-trimethyluracil in a suitable solvent. Acetic acid is often used for the bromination of uracil derivatives.

-

Brominating Agent: Slowly add a brominating agent to the solution. Common brominating agents for this type of reaction include N-bromosuccinimide (NBS) or elemental bromine in acetic acid. The reaction should be carried out with stirring, and the temperature may need to be controlled, potentially starting at room temperature and gently heating to drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.

-

Work-up: Once the reaction is complete, the product is isolated. This may involve quenching any excess bromine, followed by precipitation of the product by adding the reaction mixture to ice water.

-

Purification: The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, to yield pure this compound.

Biological Activity and Mechanism of Action

This compound, as a derivative of 5-bromouracil, is expected to act as a base analog and a mutagen. The bromine atom at the 5-position is similar in size to the methyl group of thymine, allowing it to be incorporated into DNA in place of thymine during replication.

Signaling Pathway: Mutagenesis via Base Analog Incorporation

The mutagenic effect of 5-bromouracil arises from its ability to undergo tautomeric shifts. In its common keto form, it pairs with adenine (A), mimicking thymine (T). However, it can shift to a rarer enol form, which preferentially pairs with guanine (G). This leads to a transition mutation (an A-T base pair being replaced by a G-C base pair) in subsequent rounds of DNA replication.

Caption: Mutagenic pathway of 5-bromouracil leading to a transition mutation.

Experimental Workflow for Mutagenicity Assessment

The mutagenic potential of this compound can be evaluated using the Ames test, a widely used bacterial reverse mutation assay. This test assesses the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium, causing it to revert to a histidine-producing phenotype.

Caption: Experimental workflow for the Ames test to assess mutagenicity.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and molecular biology due to its potential as a mutagenic agent and a synthetic intermediate. This guide provides foundational technical information to support further research and development activities involving this molecule. Due to the limited availability of detailed experimental and spectral data in the public domain, in-house characterization is strongly recommended.

Biological Activity Screening of 5-Bromo-1,3,6-trimethyluracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 5-Bromo-1,3,6-trimethyluracil derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed to evaluate the therapeutic potential of this class of compounds, alongside a summary of available activity data and insights into their potential mechanisms of action.

Introduction to this compound Derivatives

Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and virology. The introduction of a bromine atom at the 5-position of the uracil ring, combined with methylation at the 1, 3, and 6 positions, creates a unique chemical scaffold with the potential for diverse biological activities. These structural modifications can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making this compound derivatives an interesting class of molecules for biological screening.

Anticancer Activity Screening

The evaluation of this compound derivatives for anticancer activity is a primary focus of research. Various in vitro assays are employed to determine the cytotoxic and cytostatic effects of these compounds on a range of cancer cell lines.

Quantitative Data on Anticancer Activity

While specific quantitative data for a broad range of this compound derivatives remains an active area of research, the following table summarizes representative IC50 values for analogous 5-brominated pyrimidine compounds against various cancer cell lines to provide a comparative context.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-pyrimidine Analogues | HCT116 (Colon) | Varies | [1] |

| 5-Bromo-pyrimidine Analogues | A549 (Lung) | Varies | [1] |

| 5-Bromo-pyrimidine Analogues | K562 (Leukemia) | Varies | [1] |

| 5-Bromo-pyrimidine Analogues | U937 (Leukemia) | Varies | [1] |

| 5-Bromouracil Derivatives | MCF-7 (Breast) | Varies | [2] |

| 5-Bromouracil Derivatives | HepG-2 (Liver) | Varies | [2] |

Note: The IC50 values for specific this compound derivatives are not yet widely published in publicly accessible literature. The data presented here for related compounds should be considered for contextual purposes only.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening of this compound derivatives using the MTT assay.

Antimicrobial Activity Screening

The potential of this compound derivatives as antimicrobial agents is another important area of investigation. Their efficacy is typically evaluated against a panel of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

Similar to anticancer data, specific MIC (Minimum Inhibitory Concentration) values for a wide array of this compound derivatives are not extensively documented in public databases. The table below presents representative MIC values for related uracil derivatives to serve as a reference.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-Methyluracil Derivatives | S. aureus | 0.1-10 | [3] |

| 6-Methyluracil Derivatives | E. coli | 0.1-10 | [3] |

| 6-Methyluracil Derivatives | P. vulgaris | 0.1-10 | [3] |

| 6-Methyluracil Derivatives | K. pneumoniae | 0.1-10 | [3] |

Note: The provided MIC values are for a class of related compounds and should be used for comparative purposes only, pending specific studies on this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[4]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Sterile saline or PBS

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[4]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read spectrophotometrically by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of uracil derivatives are often attributed to their ability to interfere with key cellular processes and signaling pathways. While the specific pathways modulated by this compound derivatives require further investigation, related compounds have been shown to impact several critical signaling cascades.

Inhibition of Kinase Signaling Pathways

Many pyrimidine and uracil derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Two key pathways that are often targeted are the JAK/STAT and EGFR signaling pathways.

JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[5] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Some pyrimidine derivatives have been shown to act as JAK inhibitors.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Discovery and History of Substituted Bromouracil Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bromouracil compounds, a class of pyrimidine analogs, have carved a significant niche in the landscape of molecular biology, medicinal chemistry, and cancer research. From their initial discovery as potent mutagens to their contemporary development as antiviral and anticancer agents, these molecules have been instrumental in elucidating fundamental biological processes and providing templates for novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of substituted bromouracil compounds, with a focus on their mechanisms of action and their impact on cellular processes.

Discovery and Early History: The Dawn of a Mutagen

The story of substituted bromouracil compounds begins with the exploration of base analogs and their effects on biological systems. The most prominent early member of this class is 5-bromouracil (5-BrU), a structural analog of thymine where the methyl group at the fifth position is replaced by a bromine atom.

The mutagenic properties of 5-bromouracil were first hinted at in 1950 by Hitchings, Elion, and Falco, who observed that it inhibited the growth of Lactobacillus casei.[1] However, it was the seminal work of Rose Litman and Arthur Pardee in 1956 that firmly established 5-bromouracil as a potent mutagen.[1] Their groundbreaking experiments with T2 bacteriophages demonstrated that the incorporation of 5-bromouracil into the viral genome led to a significant increase in mutation rates.[1] They observed the formation of "mutant plaques," which were characteristically smaller than the wild-type plaques, indicating a reduction in the fitness and replication efficiency of the phage due to genetic alterations.[1]

Litman and Pardee hypothesized that the mutagenic effect was due to the tautomeric nature of 5-bromouracil.[1] Like thymine, 5-bromouracil exists in keto and enol forms. In its more stable keto form, it pairs with adenine, mimicking thymine. However, the electronegative bromine atom increases the propensity for tautomeric shifts. In its rarer enol form, 5-bromouracil can mispair with guanine.[1] This tautomeric shift, occurring during DNA replication, leads to A-T to G-C transition mutations in subsequent rounds of replication, thereby disrupting the genetic code.[1]

This fundamental discovery not only provided a powerful tool for inducing mutations in experimental systems but also laid the groundwork for understanding the molecular basis of mutagenesis. The ability of 5-bromouracil to be incorporated into DNA also led to its use in early studies of DNA repair, where it was used to density-label newly synthesized DNA.[2]

Evolution of Substituted Bromouracil Compounds in Therapeutics

The potent biological activity of 5-bromouracil and its derivatives soon attracted the attention of medicinal chemists, leading to the exploration of their therapeutic potential.

Anticancer Applications

The ability of 5-bromouracil to be incorporated into the DNA of rapidly dividing cells made it a logical candidate for an anticancer agent. Its deoxyriboside derivative, 5-bromo-2'-deoxyuridine (BrdU), became a key focus of this research.[2][3] BrdU is readily phosphorylated in cells and incorporated into DNA in place of thymidine. The presence of the bulky bromine atom in the DNA is thought to disrupt its structure and function, leading to cell cycle arrest and apoptosis.[4]

BrdU has been investigated as a radiosensitizer in cancer therapy. The incorporation of BrdU into the DNA of tumor cells increases their sensitivity to ionizing radiation, enhancing the therapeutic effect of radiotherapy.[5] While its clinical use has been limited by toxicity, the principle of using halogenated pyrimidines to enhance radiation damage remains an area of active research.

More recently, novel substituted bromouracil derivatives are being synthesized and evaluated for their anticancer properties. For example, a synthetic uracil analog, 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359), has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis via the mitochondrial pathway.[4]

Antiviral Applications

The discovery that 5-bromouracil could disrupt viral replication in bacteriophages spurred research into its potential as an antiviral agent against human viruses.[1] One of the most significant early successes in this area was the development of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine). Brivudine is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[6] Its mechanism of action involves phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication.

The success of brivudine has inspired the synthesis and evaluation of a wide range of other 5-substituted bromouracil derivatives with potential antiviral activity against various viruses, including human immunodeficiency virus (HIV) and hepatitis viruses.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the biological activity of selected substituted bromouracil compounds from the literature.

Table 1: Anticancer Activity of Substituted Bromouracil Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| 5-Bromo-2'-deoxyuridine (BrdU) | A549 (Lung Cancer) | IC50 | Not specified, induces senescence-like phenotype | [5] |

| 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 (Breast Cancer) | IC50 | Not specified, induces apoptosis | [4] |

| Mn(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |

| Co(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |

| Cu(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |

| Zn(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |

T/C (%): Mean lifespan of treated mice / mean lifespan of control mice x 100. A value > 125% is considered significant antitumor activity.

Table 2: Antiviral Activity of Substituted Bromouracil Derivatives

| Compound | Virus | Activity Metric | Value | Reference |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Herpes Simplex Virus 1 (HSV-1) | IC50 | Potent and specific inhibitor | [6] |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Varicella-Zoster Virus (VZV) | IC50 | Potent and specific inhibitor | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history and development of substituted bromouracil compounds.

Synthesis of 5-Bromouracil

Materials:

-

Uracil

-

Glacial acetic acid

-

Acetic anhydride

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Ethyl acetate (EA)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure: [7]

-

A mixture of uracil (100 g, 892.1 mmol), glacial acetic acid (1 L), and acetic anhydride (100 mL) is prepared in a reaction flask, forming a white suspension.

-

The mixture is stirred at 50 °C.

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 153 g, 535.3 mmol) is added to the stirred suspension.

-

The reaction is stirred at 50 °C for 1.5 hours, during which the white suspension transforms into a bean curd-like consistency.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC) using a DCM/MeOH (4:1) solvent system after diluting a small sample with THF.

-

After completion, the reaction mixture is diluted with ethyl acetate (EA).

-

The solid product is collected by filtration.

-

The collected solid is dried to yield 5-bromouracil as a white solid (168.8 g, 99.9% yield, 99.3% purity).

Characterization:

-

¹H NMR (DMSO-d₆): δ 11.34 (s, 1H), 8.05 (s, 1H).

-

¹³C NMR (DMSO-d₆): δ 161.2, 150.5, 142.1, 96.9.

-

Mass Spectrometry (EI): m/z 190, 192 (M⁺, Br isotopes).

Litman and Pardee's Phage Mutagenesis Experiment (Conceptual Workflow)

Objective: To demonstrate the mutagenic effect of 5-bromouracil on T2 bacteriophage.

Workflow:

-

Bacterial Culture Preparation: E. coli bacteria are grown in a minimal medium.

-

5-Bromouracil Incorporation: The bacterial culture is supplemented with 5-bromouracil, which gets incorporated into the bacterial DNA as it replicates.

-

Phage Infection: The E. coli culture containing 5-bromouracil-substituted DNA is infected with T2 bacteriophages.

-

Phage Replication: The phages replicate within the host bacteria, incorporating 5-bromouracil from the bacterial DNA pool into their own newly synthesized DNA.

-

Plaque Assay: The progeny phages are harvested and plated on a lawn of normal E. coli to observe plaque formation.

-

Mutant Plaque Identification: The resulting plaques are examined for morphological changes. Mutant plaques, typically smaller than wild-type plaques, are identified and counted.

-

Analysis: The frequency of mutant plaques is calculated to determine the mutagenic effect of 5-bromouracil.

Signaling Pathways and Mechanisms of Action

The biological effects of substituted bromouracil compounds are primarily mediated through their interaction with DNA and the cellular machinery that processes it. While the direct modulation of specific signaling proteins by many bromouracil derivatives is still an active area of research, their incorporation into DNA triggers several downstream signaling cascades, particularly those involved in DNA damage response, cell cycle control, and apoptosis.

DNA Damage and Repair Pathways

The incorporation of bromouracil derivatives into DNA creates a lesion that can be recognized by the cell's DNA repair machinery. The mispairing of the enol tautomer of 5-bromouracil with guanine leads to a mismatch that, if not repaired, results in a point mutation. This can activate mismatch repair (MMR) pathways. Furthermore, the presence of a halogenated base can make the DNA more susceptible to damage from sources like UV radiation, leading to the activation of other repair pathways such as base excision repair (BER) and nucleotide excision repair (NER).[2]

Cell Cycle Regulation

The accumulation of DNA damage and the activation of DNA repair pathways can trigger cell cycle checkpoints, primarily at the G1/S and G2/M transitions. These checkpoints are controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, DNA damage can lead to the activation of p53, a tumor suppressor protein, which in turn can induce the expression of CDK inhibitors like p21, leading to cell cycle arrest. This provides the cell with time to repair the DNA damage before proceeding with replication or mitosis.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multiple cancers escape from multiple MAPK pathway inhibitors and use DNA replication stress signaling to tolerate aberrant cell cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-alkylthio-1,3,6-trimethyluracils from 5-Bromo-1,3,6-trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the synthesis of 5-alkylthio-1,3,6-trimethyluracils from 5-bromo-1,3,6-trimethyluracil. The methodologies and potential applications are outlined to support research and development in medicinal chemistry and drug discovery.

Application Notes

5-Alkylthio-1,3,6-trimethyluracils are a class of compounds with significant potential in drug development. Their structural similarity to pyrimidine nucleobases suggests a possible role as antimetabolites. The introduction of an alkylthio group at the C5 position of the uracil ring can modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn can influence its biological activity.

Potential Therapeutic Applications:

-

Anticancer Agents: Uracil analogs, most notably 5-fluorouracil (5-FU), are cornerstone chemotherapeutic agents for various cancers. They primarily act by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair. The 5-alkylthio-1,3,6-trimethyluracil scaffold presents an opportunity to develop novel anticancer agents that may overcome the resistance mechanisms associated with 5-FU. The varied alkyl chains can be explored to optimize binding to target enzymes or to modulate drug delivery and metabolism. Potential signaling pathways that could be targeted by such compounds in cancer cells include the Wnt, NF-κB, and JAK/STAT pathways, which are often dysregulated in cancer and have been implicated in 5-FU resistance.[1][2][3]

-

Antimicrobial Agents: Thiouracil derivatives have demonstrated a broad spectrum of antimicrobial activities. The sulfur atom in the alkylthio group can be crucial for interacting with biological targets in bacteria and fungi. These compounds could potentially disrupt microbial metabolic pathways or cell wall synthesis. Given the rising challenge of antibiotic resistance, the development of new classes of antimicrobial agents is of paramount importance.

Mechanism of Action:

While the precise mechanism of action for 5-alkylthio-1,3,6-trimethyluracils is yet to be fully elucidated, it is hypothesized that they may act as:

-

Enzyme Inhibitors: Similar to other uracil analogs, they could inhibit enzymes involved in nucleotide metabolism, thereby disrupting DNA and RNA synthesis.

-

Prodrugs: The alkylthio group could be metabolized in vivo to release a pharmacologically active species.

-

Modulators of Signaling Pathways: These compounds may interfere with key cellular signaling cascades that are vital for the proliferation of cancer cells or pathogens.[1][2]

The synthesis of a library of these compounds with diverse alkyl substituents is a critical step in exploring their structure-activity relationships (SAR) and identifying lead candidates for further drug development.

Experimental Protocols

The following is a representative protocol for the synthesis of 5-alkylthio-1,3,6-trimethyluracils from this compound via nucleophilic substitution using phase-transfer catalysis.

Disclaimer: The following protocol is a general representation based on established methods for similar reactions. The specific experimental details and yields are based on typical outcomes for such transformations and are intended for illustrative purposes, as the full text of the primary literature could not be accessed.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 5-alkylthio-1,3,6-trimethyluracils.

Materials:

-

This compound

-

Alkyl thiol (e.g., propane-1-thiol, butane-1-thiol, etc.)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Base (e.g., potassium carbonate or sodium hydroxide)

-

Organic solvent (e.g., dichloromethane or toluene)

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard analytical equipment (TLC, NMR, MS)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the corresponding alkyl thiol (1.2 eq), the phase-transfer catalyst (0.1 eq), and the base (2.0 eq).

-

Solvent Addition: Add the organic solvent and water to the flask to create a biphasic system.

-

Reaction: Stir the mixture vigorously at a specified temperature (e.g., room temperature or reflux) for a designated time (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Separate the organic layer using a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-alkylthio-1,3,6-trimethyluracil.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative yields for the synthesis of various 5-alkylthio-1,3,6-trimethyluracils.

| Entry | Alkyl Group (R) | Representative Yield (%) |

| 1 | Propyl | 75 |

| 2 | Butyl | 78 |

| 3 | Pentyl | 72 |

| 4 | Hexyl | 70 |

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the nature of the alkyl thiol used.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-alkylthio-1,3,6-trimethyluracils.

Caption: A typical workflow for the synthesis of 5-alkylthio-1,3,6-trimethyluracils.

References

Application Notes and Protocols: 5-Bromo-1,3,6-trimethyluracil in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,6-trimethyluracil is a halogenated derivative of uracil that serves as a versatile building block in organic synthesis. The presence of a bromine atom at the C5 position activates the pyrimidine ring for nucleophilic substitution, providing a valuable tool for the introduction of various functional groups. This document provides detailed application notes and experimental protocols for leveraging this compound in nucleophilic substitution reactions, with a focus on the synthesis of 5-substituted uracil derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. The reactivity of 5-bromouracil derivatives allows for the synthesis of a diverse range of analogues, including those with sulfur, carbon, and other heteroatom linkages at the 5-position.

Reactivity and Reaction Pathways

The reaction of this compound with nucleophiles can proceed through several pathways, primarily dependent on the nature of the nucleophile. The primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by the incoming nucleophile. However, other competing pathways such as X-philic attack and single electron transfer (SET) have been observed, particularly with certain types of nucleophiles like thiolate ions.[1]

A notable variation in reactivity is the palladium-catalyzed direct arylation, which allows for the formation of a C-C bond at the 5-position.[2][3] This modern synthetic method expands the scope of accessible 5-substituted uracil derivatives. Additionally, under certain conditions, 1,3-disubstituted 5-bromo-6-methyluracils can undergo nucleophilic substitution with a concomitant migration to the allylic position, yielding 6-(substituted methyl)uracils.[4]

Applications in Synthesis

The primary application of nucleophilic substitution reactions involving this compound is the synthesis of novel 5-substituted uracil analogues. These compounds are often investigated for their biological activities. For instance, 5-thiolated uracils have been explored for their potential as antimetabolites. The ability to introduce a wide array of substituents at the C5 position makes this starting material a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs.

Data Presentation

Table 1: Nucleophilic Substitution of this compound with Thiolate Ions[1]

| Nucleophile (Thiolate Ion) | Reaction Pathway(s) | Product(s) |

| Alkylthiolate (e.g., propane-1-thiolate) | Nucleophilic Substitution, X-philic Elimination | 5-Alkylthio-1,3,6-trimethyluracils, 6-Alkylthiomethyl-1,3-dimethyluracils, 1,3,6-trimethyluracil |

| Heteroarylthiolate (e.g., pyridine-2-thiolate) | Nucleophilic Substitution | 5-Heteroarylthio-1,3,6-trimethyluracils |

| Arylthiolate (e.g., phenylthiolate) | Single Electron Transfer (SET), Nucleophilic Substitution | 5-Arylthio-6-arylthiomethyl-1,3-dimethyluracils, 5-Arylthio-1,3,6-trimethyluracils |

Table 2: Palladium-Catalyzed Direct Arylation of 5-Halouracils (Representative Data)[2][3]

| Arene/Heteroarene | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzene | Pd2(dba)3 / TBAF | DMF | 100 | 1 | Not specified for 1,3,6-trimethyl derivative |

| Thiophene | Pd(OAc)2 / Cs2CO3 / PivOH | DMF | 100 | 2 | Not specified for 1,3,6-trimethyl derivative |

| Furan | Pd2(dba)3 / TBAF | DMF | 100 | 1 | Not specified for 1,3,6-trimethyl derivative |

Note: The cited studies for palladium-catalyzed arylation primarily used 1-N-benzyl-5-iodo(or bromo)uracil. The conditions may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Thiolate Ions under Phase Transfer Catalysis[1]

This protocol describes a general method for the reaction of this compound with various thiolate ions.

Materials:

-

This compound

-

Appropriate thiol (e.g., propane-1-thiol, pyridine-2-thiol, phenol)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen organic solvent.

-

In a separate vessel, prepare the thiolate salt by reacting the corresponding thiol (1.1 equivalents) with sodium hydroxide (1.1 equivalents) in water.

-

Add the aqueous solution of the thiolate salt to the organic solution of the bromouracil.

-

Add the phase transfer catalyst (e.g., TBAB, 0.1 equivalents).

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-substituted-1,3,6-trimethyluracil.

Expected Outcome: The reaction with alkylthiolates may yield a mixture of products from nucleophilic substitution and elimination. Heteroarylthiolates are expected to give predominantly the nucleophilic substitution product. Arylthiolates may lead to products resulting from a single electron transfer mechanism.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Direct Arylation of 5-Halouracils[2][3]

This protocol is adapted from the direct arylation of other 5-halouracil derivatives and may require optimization for this compound.

Materials:

-

This compound

-

Arene or heteroarene (e.g., benzene, thiophene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)

-

Tetrabutylammonium fluoride (TBAF) or a base such as Cesium Carbonate (Cs2CO3)

-

Pivalic acid (PivOH) if using the Pd(OAc)2 system

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard Schlenk line or glovebox for handling air-sensitive reagents

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the palladium catalyst (e.g., 2.5 mol% Pd2(dba)3), and the base/additive (e.g., 2 equivalents of TBAF).

-

Add the anhydrous DMF, followed by the arene or heteroarene (1.5 - 15 equivalents).

-

Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 1-2 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1,3,6-trimethyluracil.

Visualizations

Caption: Experimental workflow for nucleophilic substitution.

Caption: Competing reaction pathways.

Caption: Simplified Palladium-catalyzed arylation cycle.

References

- 1. Reactions of diazines with nucleophiles--IV. The reactivity of this compound with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new type of nucleophilic substitution with a concomitant migration to an allylic position. From 5-bromo-6-methyluracils to 6-(substituted methyl)uracils - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Phase Transfer Catalysis in Reactions of 5-Bromo-1,3,6-trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for leveraging phase transfer catalysis (PTC) in the synthesis of novel derivatives of 5-Bromo-1,3,6-trimethyluracil. PTC offers a powerful and experimentally simple methodology for reactions between immiscible reactants, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a valuable technique in synthetic organic chemistry that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the reactant in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where it can react with the substrate. This process enhances reaction rates and allows for the use of a wider range of solvents and less stringent reaction conditions.[1][2]

Application 1: Nucleophilic Substitution (O-Alkylation) of this compound

This protocol details the O-alkylation of this compound with various alcohols under solid-liquid phase transfer catalysis conditions. This reaction is crucial for the synthesis of 5-alkoxyuracil derivatives, which are of interest in medicinal chemistry for their potential biological activities.

Experimental Protocol: O-Alkylation

Materials:

-

This compound

-

Selected alcohol (e.g., methanol, ethanol, propanol)

-

Potassium hydroxide (KOH) pellets

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM) or Toluene (as organic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen alcohol (5.0 mmol), and the organic solvent (20 mL).

-

Add finely ground potassium hydroxide (3.0 mmol) and Tetrabutylammonium bromide (0.1 mmol, 10 mol%).

-

Stir the mixture vigorously at room temperature (25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours, see Table 1), quench the reaction by adding distilled water (20 mL).

-